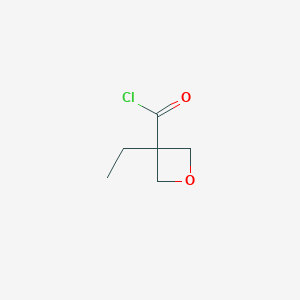

3-Ethyloxetane-3-carbonyl chloride

Description

3-Ethyloxetane-3-carbonyl chloride is a specialized organic compound featuring a four-membered oxetane ring substituted with an ethyl group and a reactive carbonyl chloride moiety. This structure confers unique reactivity, making it valuable in synthesizing polymers, pharmaceuticals, and agrochemicals. Its strained oxetane ring enhances electrophilicity at the carbonyl center, facilitating nucleophilic acyl substitution reactions.

Properties

CAS No. |

28562-62-1 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

3-ethyloxetane-3-carbonyl chloride |

InChI |

InChI=1S/C6H9ClO2/c1-2-6(5(7)8)3-9-4-6/h2-4H2,1H3 |

InChI Key |

JPVSFONXUOEPEN-UHFFFAOYSA-N |

SMILES |

CCC1(COC1)C(=O)Cl |

Canonical SMILES |

CCC1(COC1)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3-Ethyloxetane-3-carbonyl chloride serves as an important intermediate in organic synthesis. It can be utilized to synthesize various oxetane derivatives, which are valuable due to their unique chemical properties.

Case Study: Synthesis of Oxetane-3-Carboxylic Acids

A notable process involves the oxidation of 3-ethyl-3-hydroxymethyl-oxetane to produce 3-ethyl-oxetane-3-carboxylic acid. This reaction is catalyzed by palladium in an alkaline medium, yielding high purity products with minimal by-products. The process demonstrates a yield of approximately 97% under optimized conditions, highlighting the efficiency of using 3-ethyloxetane-3-carbonyl chloride as a precursor for further functionalization into carboxylic acids .

Polymer Chemistry

The compound is also pivotal in polymer chemistry, particularly in the formulation of cationic photopolymers. These polymers are increasingly used in coatings, adhesives, and sealants due to their rapid curing times and strong mechanical properties.

Case Study: Cationic Photopolymerization

In research focused on cationic photopolymerization, 3-ethyloxetane derivatives were combined with acrylate monomers to form hybrid systems that exhibited enhanced curing rates and conversion efficiencies. The incorporation of these oxetane monomers significantly improved the mechanical properties of the resulting polymers, making them suitable for various industrial applications .

Medicinal Chemistry

In medicinal chemistry, compounds derived from 3-ethyloxetane-3-carbonyl chloride have shown potential therapeutic effects. They are being explored for their ability to act as inhibitors in various biological pathways.

Case Study: HDAC Inhibitors

Research has indicated that derivatives of 3-ethyloxetane can function as histone deacetylase (HDAC) inhibitors, which are crucial in the treatment of several diseases, including cancer and neurodegenerative disorders. The design of these compounds often involves the strategic modification of the oxetane ring to enhance biological activity and selectivity .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-ethyloxetane-3-carbonyl chloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

Structural Analogs: Cyclic Ethers with Carbonyl Chlorides

- Key Differences :

- Ring Size : The oxetane’s four-membered ring increases strain and reactivity compared to five-membered dioxolanes or six-membered cyclohexanes .

- Functional Group : The carbonyl chloride group in 3-ethyloxetane-3-carbonyl chloride renders it more reactive than esters or ethers, enabling rapid reactions with nucleophiles like amines or alcohols .

Functional Group Comparisons: Carbonyl Chlorides vs. Esters

- Applications : The high reactivity of 3-ethyloxetane-3-carbonyl chloride makes it suitable for stepwise polymerizations or peptide coupling, whereas esters like methyl cyclohexanecarboxylate are used in controlled-release formulations .

Preparation Methods

Preparation of 3-Ethyloxetane-3-carboxylic Acid

The key precursor for 3-ethyloxetane-3-carbonyl chloride is 3-ethyloxetane-3-carboxylic acid. The preparation of this acid is well-documented and typically involves the selective oxidation of 3-ethyl-3-hydroxymethyloxetane.

Oxidation of 3-Ethyl-3-hydroxymethyloxetane

- Reaction : 3-ethyl-3-hydroxymethyloxetane is oxidized in an aqueous alkaline medium using oxygen gas at atmospheric pressure.

- Catalysts : Activated charcoal containing 5% palladium, sometimes with bismuth nitrate (Bi(NO3)3·5H2O) as an activator.

- Conditions :

- Temperature: Approximately 80°C.

- Alkaline medium: Sodium hydroxide solution (1.2M to 2.2M).

- Oxygen is bubbled through the reaction mixture until uptake ceases, indicating completion.

- Procedure :

- The reaction mixture is stirred and oxygen is introduced.

- After oxidation, the catalyst is filtered off.

- The alkaline solution is extracted with methylene chloride to remove unreacted starting material.

- Acidification with sulfuric acid to pH 1 precipitates the carboxylic acid.

- The acid is extracted with an organic solvent (e.g., methyl isobutyl ketone or methylene chloride).

- Yields and Purity :

- Yields of 97-99% of 3-ethyloxetane-3-carboxylic acid are reported.

- Purity is typically high (>99% by gas chromatography).

- The catalyst can be reused multiple times with some decrease in activity over cycles.

| Parameter | Details |

|---|---|

| Starting material | 3-ethyl-3-hydroxymethyloxetane |

| Catalyst | Pd on activated charcoal (5% Pd) |

| Activator (optional) | Bi(NO3)3·5H2O |

| Base | NaOH aqueous solution (1.2M - 2.2M) |

| Temperature | 80°C |

| Oxygen pressure | Atmospheric |

| Reaction time | 90 - 180 minutes |

| Yield | 97-99% |

| Purification | Acidification and extraction |

This method is advantageous due to the use of inexpensive oxygen as the oxidant, mild reaction conditions, and high yields without requiring distillative purification, which is beneficial given the thermal lability and polymerization tendency of oxetane acids.

Conversion of 3-Ethyloxetane-3-carboxylic Acid to 3-Ethyloxetane-3-carbonyl Chloride

The acid chloride is typically prepared by chlorination of the corresponding carboxylic acid using standard reagents for acid chloride formation.

Common Chlorinating Agents

- Thionyl chloride (SOCl2) : Most common reagent, reacts with carboxylic acids to give acid chlorides with evolution of SO2 and HCl gases.

- Oxalyl chloride ((COCl)2) : Alternative reagent, often used with catalytic amounts of DMF to activate the reaction.

- Phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5): Less commonly used due to harsher conditions and byproducts.

Typical Procedure

- The 3-ethyloxetane-3-carboxylic acid is dissolved in an inert solvent such as dichloromethane or chloroform.

- The chlorinating agent is added dropwise under anhydrous conditions.

- The reaction is conducted at low to moderate temperatures (0°C to room temperature) to avoid decomposition of the oxetane ring.

- After completion, excess reagents and byproducts are removed under reduced pressure.

- The acid chloride is typically purified by distillation or recrystallization if stable.

Literature Data on Acid Chloride Formation from Oxetane Carboxylic Acids

- According to literature on oxetane derivatives, the acid chloride formation proceeds smoothly under mild conditions without ring opening or rearrangement.

- Yields are generally high but depend on careful control of temperature and moisture exclusion due to the sensitivity of oxetane rings to acidic and nucleophilic conditions.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| Oxidation of hydroxymethyloxetane to acid | Pd/C catalyst, NaOH (1.2-2.2M), O2, 80°C, atmospheric pressure | 97-99% yield of 3-ethyloxetane-3-carboxylic acid, high purity |

| Extraction and acidification | Methylene chloride extraction, acidify to pH 1 with H2SO4 | Isolates acid from aqueous phase |

| Conversion to acid chloride | SOCl2 or (COCl)2, inert solvent, 0-25°C, anhydrous | Formation of 3-ethyloxetane-3-carbonyl chloride, high yield |

Additional Notes and Research Findings

- The oxidation step benefits from the presence of palladium on activated charcoal, which can be reused multiple times, though activity decreases gradually.

- The use of bismuth nitrate as an activator can slightly improve oxidation efficiency.

- The acid chloride is a reactive intermediate often used for further functionalization, such as amide or ester formation.

- The oxetane ring is sensitive to harsh acidic or nucleophilic conditions; thus, mild and controlled reaction conditions are critical during acid chloride formation to avoid ring cleavage.

- Alternative synthetic routes to 3-alkyl-3-hydroxymethyloxetanes (precursors) involve cyclization of trimethylolalkanes with dialkyl carbonates under basic catalysis followed by decarboxylation and distillation.

- The entire synthetic sequence from hydroxymethyloxetane to acid chloride is scalable and suitable for industrial applications due to high yields and operational simplicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.